molecular formula C15H9ClO2 B1599346 3-(4-Chlorobenzal)phthalide CAS No. 105279-16-1

3-(4-Chlorobenzal)phthalide

Cat. No.: B1599346
CAS No.: 105279-16-1
M. Wt: 256.68 g/mol
InChI Key: OHRFHJYUEWVXBD-ZROIWOOFSA-N
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Mechanism of Action

Target of Action

3-(4-Chlorobenzal)phthalide, also known as 3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one, is a stilbene-related benzalphthalide derivative . It has potential anti-HIV and leishmanicidal activity , suggesting that its primary targets may be proteins or enzymes involved in the life cycle of these pathogens.

Mode of Action

Given its potential anti-HIV and leishmanicidal activity , it may interfere with the replication or survival of these pathogens

Biochemical Pathways

Given its potential anti-HIV and leishmanicidal activity , it may impact pathways related to the life cycle of these pathogens.

Result of Action

This compound has been suggested to have anxiolytic effects , indicating that it may modulate neuronal activity or neurotransmitter systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(4-Chlorobenzal)phthalide can be synthesized through the condensation of phthalic anhydride with 4-chlorobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction typically involves heating the reactants in a suitable solvent like ethanol or methanol .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process generally follows the same principles as laboratory preparation, with optimizations for scale, yield, and purity. Industrial methods may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(4-Chlorobenzal)phthalide can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can yield alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can be employed under basic conditions.

Major Products Formed:

Scientific Research Applications

3-(4-Chlorobenzal)phthalide has several applications in scientific research:

Comparison with Similar Compounds

  • 3-(4-Chlorobenzylidene)isobenzofuran-1(3H)-one
  • 3-(4-Chlorophenyl)methylenephthalide
  • Azelastine-related compounds

Uniqueness: 3-(4-Chlorobenzal)phthalide stands out due to its unique combination of potential anti-HIV, leishmanicidal, and anxiolytic activities. Its role as an impurity in the synthesis of azelastine also highlights its significance in pharmaceutical applications .

Properties

IUPAC Name

(3Z)-3-[(4-chlorophenyl)methylidene]-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClO2/c16-11-7-5-10(6-8-11)9-14-12-3-1-2-4-13(12)15(17)18-14/h1-9H/b14-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHRFHJYUEWVXBD-ZROIWOOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)Cl)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=CC=C(C=C3)Cl)/OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00147045
Record name 3-(4-Chlorobenzal)phthalide, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105279-16-1, 20526-97-0
Record name 3-(4-Chlorobenzal)phthalide, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105279161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Chlorobenzal)phthalide, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(4-chlorophenyl)methylene]phthalide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.859
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(4-CHLOROBENZAL)PHTHALIDE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9B1HR45M3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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